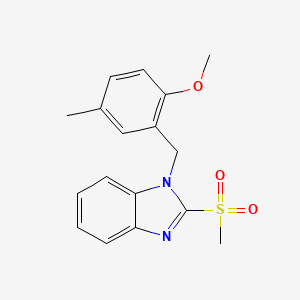![molecular formula C18H21NO5 B5674081 3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5674081.png)
3-{[(2-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dioxaspiro[5.5]undecane derivatives typically involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with various aldehydes in the presence of a catalyst or under specific conditions. For instance, a method described involves the reaction of (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione with 4-methoxybenzaldehyde in ethanol, leading to a compound exhibiting a distorted envelope conformation of the 1,3-dioxane ring (Zeng, Suo, & Jian, 2010).
Molecular Structure Analysis
The molecular structure of dioxaspiro[5.5]undecane derivatives is characterized by X-ray single-crystal diffraction, revealing intricate details about their conformation and interactions. Studies have shown that these compounds can exhibit various crystal systems and space groups, demonstrating the versatility and complexity of their structures. For example, different dioxaspiro[5.5]undecane derivatives have been found to belong to orthorhombic and triclinic systems, with significant intermolecular interactions such as C–H···O and π···π stacking interactions (Zeng, Li, & Guo, 2013).
Chemical Reactions and Properties
Spiro compounds, including dioxaspiro[5.5]undecane derivatives, undergo various chemical reactions that highlight their reactivity and potential for functionalization. For instance, reactions involving N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate have been used to synthesize N-protected amino acid-ASUD esters, demonstrating the compound's utility in peptide synthesis (Rao et al., 2016).
Physical Properties Analysis
The physical properties of dioxaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in synthesis and material science. These properties are typically characterized through methods like melting point determination, elemental analysis, and spectroscopic techniques. For example, the synthesis of a particular dioxaspiro[5.5]undecane derivative was characterized by melting points, elemental analysis, IR spectra, and 1H NMR, providing a comprehensive overview of its physical properties (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of dioxaspiro[5.5]undecane derivatives, including their reactivity, stability, and interaction with other compounds, are explored through various analytical techniques. Studies often focus on the reactivity of these compounds in different conditions, their potential as intermediates in synthetic routes, and their behavior in the presence of catalysts or reactants. The electrochemical properties of similar compounds have been investigated, revealing insights into their redox behavior and the mechanisms of their electrochemical processes (Abou-Elenien et al., 1991).
Propriétés
IUPAC Name |
3-[(2-ethoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-22-15-9-5-4-8-14(15)19-12-13-16(20)23-18(24-17(13)21)10-6-3-7-11-18/h4-5,8-9,12,19H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWVTPOCJYAZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Ethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3S)-3-hydroxy-3-phenylpropyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5673999.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)


![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5674039.png)
![6-(methoxymethyl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5674040.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5674046.png)

![(1S*,5R*)-6-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674074.png)

![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)